molecular formula C21H22O3 B4820613 4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B4820613
M. Wt: 322.4 g/mol
InChI Key: RWZUCFGGMCRRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin compound that is found in plants such as Daphne odora and Daphne genkwa. It has been used in traditional Chinese medicine for centuries to treat various ailments, including inflammation, pain, and fever. In recent years, it has gained attention from the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of daphnetin is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation, which are implicated in the development of several diseases. It has also been shown to improve endothelial function, which is important for cardiovascular health.

Advantages and Limitations for Lab Experiments

4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on daphnetin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in the treatment of diabetes and obesity. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

4-butyl-7-[(2-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-3-4-8-16-12-21(22)24-20-13-18(10-11-19(16)20)23-14-17-9-6-5-7-15(17)2/h5-7,9-13H,3-4,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZUCFGGMCRRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.